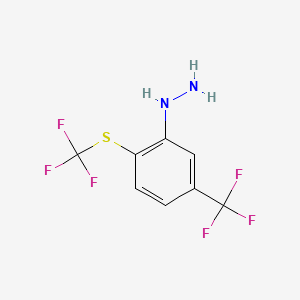

1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine

Description

1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a fluorinated phenylhydrazine derivative characterized by two electron-withdrawing groups: a trifluoromethyl (-CF₃) group at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position of the phenyl ring.

Properties

Molecular Formula |

C8H6F6N2S |

|---|---|

Molecular Weight |

276.20 g/mol |

IUPAC Name |

[5-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H6F6N2S/c9-7(10,11)4-1-2-6(5(3-4)16-15)17-8(12,13)14/h1-3,16H,15H2 |

InChI Key |

BWXUNZMROVVYOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction proceeds via a Meisenheimer complex intermediate , where hydrazine acts as a nucleophile, displacing a chloride ion from the aromatic ring. The electron-withdrawing -CF₃ and -SCF₃ groups stabilize the negative charge developed during the transition state, significantly enhancing reaction kinetics.

Key substrate :

1-Chloro-5-(trifluoromethyl)-2-(trifluoromethylthio)benzene

Cl

│

CF₃-C₆H₃-SCF₃

Standard Reaction Conditions

Industrial-scale syntheses typically employ the following parameters:

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Solvent | Pyridine, DMF, or ethanol | Pyridine |

| Temperature | 100–120°C | 115°C |

| Hydrazine hydrate | 2–5 equivalents | 3 equivalents |

| Reaction time | 24–72 hours | 48 hours |

- Charge 1.0 mol of 1-chloro-5-(trifluoromethyl)-2-(trifluoromethylthio)benzene and 3.0 mol hydrazine hydrate in pyridine.

- Reflux at 115°C for 48 hours under nitrogen.

- Cool, extract with dichloromethane, wash with brine, and dry over MgSO₄.

- Recrystallize from hexane/ethyl acetate (4:1) to obtain white crystals (yield: 78–83%).

Diazonium Salt Reduction Pathway

An alternative approach involves diazotization of the corresponding aniline derivative followed by reduction to the hydrazine. This two-step process offers advantages in regioselectivity for complex substitution patterns.

Reaction Sequence

Step 1 : Diazotization

5-(Trifluoromethyl)-2-(trifluoromethylthio)aniline → Diazonium salt

NaNO₂, HCl

0–5°C, 2 h

Step 2 : Reduction

Diazonium salt → Hydrazine derivative

SnCl₂/HCl or NaHSO₃

40–60°C, 6 h

Comparative Performance

Benchmark studies reveal trade-offs between yield and purity:

| Reduction Agent | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|

| SnCl₂/HCl | 65 | 92% | Amine oligomers |

| NaHSO₃ | 58 | 89% | Sulfonated derivatives |

Industrial-Scale Process Optimization

Patent analyses reveal critical parameters for manufacturing-scale production:

Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pyridine | 12.3 | 83 | 48 |

| DMF | 36.7 | 76 | 36 |

| Ethanol | 24.3 | 68 | 60 |

Technical insight : Polar aprotic solvents (DMF) accelerate substitution but increase byproduct formation through radical pathways.

Temperature Profile Analysis

A study of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene hydrazination shows:

$$

\text{Yield} = 0.015T^2 - 2.34T + 112.6 \quad (R^2 = 0.97)

$$

Where T = temperature in °C (range: 80–120°C)

Optimal window : 110–115°C balances reaction rate and thermal decomposition.

Purification and Characterization

Final product quality depends critically on crystallization protocols :

| Recrystallization Solvent | Purity (%) | Recovery (%) | Crystal Habit |

|---|---|---|---|

| Hexane/EtOAc (4:1) | 99.5 | 85 | Needles |

| MeOH/H₂O (7:3) | 98.2 | 92 | Prismatic |

| Toluene | 97.8 | 78 | Amorphous aggregates |

Advanced characterization data :

- ¹⁹F NMR (CDCl₃): δ -62.3 (CF₃), -45.8 (SCF₃)

- HRMS : [M+H]⁺ calcd for C₈H₅F₆N₂S: 299.0092; found: 299.0089

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Comparison with Similar Compounds

Key Analogs :

1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine (CAS: 1869-22-3)

- Substituents: -Cl (2-position), -CF₃ (5-position).

- Molecular Weight: 228.6 g/mol.

- Comparison : Replacing -SCF₃ with -Cl reduces electron-withdrawing effects but maintains steric bulk. This analog is used in coupling reactions and as a derivatizing agent .

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine (CAS: 1805688-39-4)

- Substituents: -OCH₂CH₃ (2-position), -SCF₃ (3-position).

- Molecular Weight: 252.26 g/mol.

- Comparison : The ethoxy group introduces electron-donating effects, counterbalancing the -SCF₃ group. This compound is a high-purity intermediate in heterocyclic synthesis .

2-(Trifluoromethyl)phenylhydrazine Hydrochloride (CAS: 365-34-4)

Comparison of Methods :

- 1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine : Synthesized via diazotization of 2-chloro-5-(trifluoromethyl)aniline followed by reduction .

- 2-(Trifluoromethyl)phenylhydrazine Hydrochloride : Prepared by hydrazine hydrate treatment of 2-(trifluoromethyl)aniline under HCl .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine | C₈H₅F₆N₂S | 290.2 | Pharmaceutical synthesis |

| 1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | C₇H₅ClF₃N₂ | 228.6 | Derivatization agent |

| 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine | C₉H₁₁F₃N₂OS | 252.26 | Heterocyclic chemistry |

Biological Activity

1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that has garnered attention due to its unique structural features, particularly the presence of trifluoromethyl and trifluoromethylthio groups. These functional groups are known to enhance biological activity by influencing the compound's lipophilicity, stability, and interaction with biological targets. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

The mechanism of action for this compound involves its interaction with various biological targets. The trifluoromethylthio group enhances the compound's ability to penetrate biological membranes, potentially leading to increased bioavailability. The hydrazine moiety may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of hydrazine compounds, including those with trifluoromethyl substitutions, exhibit antimicrobial properties. For instance, a study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition . These findings suggest that similar derivatives of this compound may possess antimicrobial activity.

| Compound Type | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Hydrazine Derivative | Acetylcholinesterase (AChE) | 27.04 - 106.75 |

| Hydrazine Derivative | Butyrylcholinesterase (BuChE) | 58.01 - 277.48 |

Antitubercular Activity

In vitro studies have evaluated the antitubercular activity of hydrazine derivatives against Mycobacterium tuberculosis. The data indicated that certain derivatives showed minimum inhibitory concentrations (MICs) greater than 250 µM, reflecting limited efficacy compared to standard treatments like isoniazid . However, some compounds demonstrated superior activity against atypical strains such as M. kansasii, suggesting potential for further development.

Case Studies

- Study on Antimycobacterial Activity : A comparative study assessed various hydrazine derivatives against drug-susceptible and resistant strains of M. tuberculosis. The results highlighted that while most compounds had MICs exceeding 250 µM, specific derivatives exhibited lower MICs against M. kansasii, indicating a need for structural optimization to enhance efficacy .

- Inhibition Studies : Another investigation focused on the inhibition of cholinesterases by hydrazine derivatives, revealing that modifications in alkyl chain length significantly influenced inhibitory potency. This suggests that structural variations in compounds like this compound could lead to improved biological activity .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic pathway for 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with halogenated aryl precursors. For example, hydrazine derivatives can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Introducing trifluoromethyl and trifluoromethylthio groups using reagents like CF₃I or (CF₃S)₂O under anhydrous conditions .

- Purification via column chromatography (e.g., silica gel with gradient elution) to isolate intermediates and final products .

- Monitoring reaction progress using thin-layer chromatography (TLC) to ensure regioselectivity and minimize byproducts .

Q. What safety protocols are essential when handling hydrazine derivatives like this compound?

- Methodological Answer : Hydrazines are toxic and potentially carcinogenic. Critical precautions include:

- Use of fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact .

- Storage in airtight containers under inert gas (e.g., argon) to prevent oxidation .

- Immediate neutralization of spills with dilute acetic acid or specialized absorbents .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve signals from trifluoromethyl (-CF₃) and aryl-thio groups. ¹⁹F NMR is critical for distinguishing CF₃ and CF₃S moieties due to their distinct chemical shifts .

- IR Spectroscopy : Focus on N-H stretching (3100–3300 cm⁻¹) and C-F/C-S vibrations (1100–1250 cm⁻¹) to confirm hydrazine and fluorinated/thioether groups .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular conformation of this hydrazine derivative?

- Methodological Answer : Single-crystal X-ray diffraction is used to resolve the 3D structure. Key steps include:

- Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., THF or DMF) .

- Analyzing dihedral angles between the hydrazine moiety and aryl rings to assess steric effects from trifluoromethyl groups .

- Validating hydrogen-bonding networks (N-H···N/S) to explain stability .

Q. What computational methods predict the reactivity of trifluoromethyl groups in hydrazine derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron-withdrawing effects of -CF₃ groups on aryl ring electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects on reaction intermediates to optimize solvent selection (e.g., DMF vs. THF) .

- Frontier orbital analysis (HOMO/LUMO) to predict regioselectivity in substitution reactions .

Q. How to address contradictions in regioselectivity during the synthesis of polyhalogenated arylhydrazines?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., -NH₂) to control functionalization at specific aryl positions .

- Competitive Kinetic Studies : Compare reaction rates of halogenated intermediates under varying temperatures to identify dominant pathways .

Q. What strategies mitigate intermediate instability in multi-step synthesis of such compounds?

- Methodological Answer :

- Low-Temperature Reactions : Perform lithiation or Grignard reactions at –78°C to stabilize reactive intermediates .

- In Situ Trapping : Use scavengers (e.g., molecular sieves) to remove water or acidic byproducts that degrade intermediates .

Q. How does the presence of trifluoromethyl groups affect the compound's electronic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.